2-氨基-2'-O-甲基腺苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

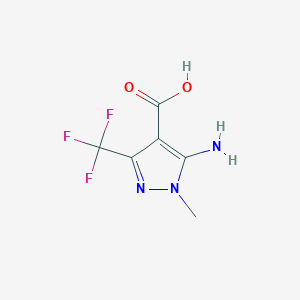

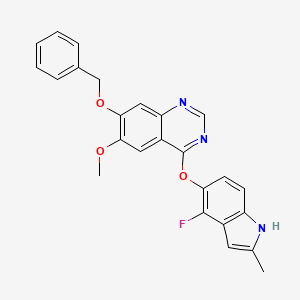

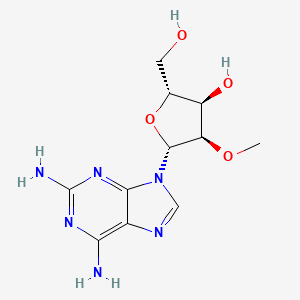

2-Amino-2'-O-methyladenosine is a modified nucleoside that is derived from adenosine, a fundamental building block of RNA. The modification involves the addition of a methyl group to the 2' hydroxyl position of the ribose sugar in adenosine. This modification can potentially alter the nucleoside's properties, such as its stability and its interaction with proteins and other nucleic acids.

Synthesis Analysis

The synthesis of 2'-O-methylated nucleosides, such as 2'-O-methylguanosine, can be achieved from 2-aminoadenosine using diazomethane and stannous chloride as a catalyst . The process involves a selective alkylation at the 2'-OH position of 2-aminoadenosine, which is then followed by enzymatic conversion to the desired 2'-O-methylguanosine. This method provides a high yield and eliminates the need for protected ribonucleosides, representing a significant improvement over previous synthetic approaches .

Molecular Structure Analysis

The molecular structure of 2-Amino-2'-O-methyladenosine would include the adenosine base structure with an amino group at the 2 position of the purine ring and a methyl group attached to the 2' position of the ribose sugar. The presence of these groups can influence the molecule's conformation and its ability to form hydrogen bonds, which are crucial for its interaction with other biomolecules.

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving 2-Amino-2'-O-methyladenosine, the synthesis process for related compounds suggests that the molecule could undergo further chemical modifications. For instance, 2'-O-methyladenosine derivatives can be coupled with amino acids to form aminoacyl nucleosides, which are related to charged tRNA termini . These reactions typically involve the use of protecting groups and coupling reagents, and the products can be deprotected to yield the final modified nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2'-O-methyladenosine would be influenced by the methyl and amino groups present in the molecule. The methylation at the 2' position could increase the hydrophobicity of the nucleoside and enhance its resistance to enzymatic degradation. The amino group could contribute to the molecule's ability to participate in additional chemical reactions, such as the formation of hydrogen bonds or conjugation with other molecules. The solubility and stability of the compound would be key properties to consider, especially in the context of its potential applications in biological systems or as a pharmaceutical agent.

科学研究应用

水解分解

2-甲基腺苷,一种与2-氨基-2'-O-甲基腺苷相关的化合物,在酸性条件下尤其会发生水解分解。这个过程涉及去嘌呤和咪唑环开环,这对于理解这类核苷的化学稳定性和反应性是重要的 (Hovinen, Shugar, & Lönnberg, 1990)。

丙型肝炎病毒RNA复制

2'-C-甲基腺苷,一种结构相关的化合物,已被确认为丙型肝炎病毒(HCV)RNA复制的有效抑制剂。这一发现对于开发HCV的有效疗法至关重要 (Eldrup et al., 2004)。

在RNA甲基化和基因调控中的作用

2-氨基-2'-O-甲基腺苷与N6-甲基腺苷(m6A)RNA甲基化相关联,这是真核生物中的一个关键修饰,丰富和调控遗传信息。这种修饰在植物生物学和基因表达调控中发挥着重要作用,影响植物生长、发育和应激反应 (Yue et al., 2019)。

对mRNA翻译效率的影响

通过m6A对mRNA的修饰,这与2-氨基-2'-O-甲基腺苷有关,调节了mRNA的翻译效率。这表明通过这些修饰实现了对mRNA代谢和基因表达的动态控制 (Wang et al., 2015)。

在癌症进展中的潜在作用

与2-氨基-2'-O-甲基腺苷相关的m6A甲基化在RNA代谢中至关重要,并已被认为与各种疾病的发病机制有关,包括癌症。了解这种修饰及其调节因子的生理功能有助于揭示其在人类肿瘤中的生物学作用 (Wang et al., 2020)。

核酸的构象和稳定性

对于类似2-氨基-2'-O-甲基腺苷及其衍生物的修饰核苷酸的研究为核酸的结构和稳定性提供了见解。这类研究对于理解RNA和DNA相互作用及其在各种生物过程中的影响至关重要 (Pasternak et al., 2007)。

在mRNA甲基化和剪接中的作用

与2-氨基-2'-O-甲基腺苷相关的m6A修饰在mRNA剪接中发挥着重要作用。这突显了mRNA甲基化在调节遗传信息和基因表达中的重要性 (Roundtree & He, 2016)。

mRNA稳定性调控

与2-氨基-2'-O-甲基腺苷密切相关的m6A甲基化调节了mRNA的稳定性。这表明了这种修饰在RNA代谢中的作用以及细胞中mRNA的动态特性 (Wang et al., 2013)。

表观遗传调控和疾病进展

通过m6A对RNA的修饰,这与2-氨基-2'-O-甲基腺苷相关,对各种代谢性疾病具有影响。了解其在疾病进展中的作用可以为潜在治疗靶点提供见解 (Li et al., 2020)。

属性

IUPAC Name |

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWUWXCKSOIFPS-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432592 |

Source

|

| Record name | 2-Amino-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2'-O-methyladenosine | |

CAS RN |

80791-87-3 |

Source

|

| Record name | 2-Amino-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。